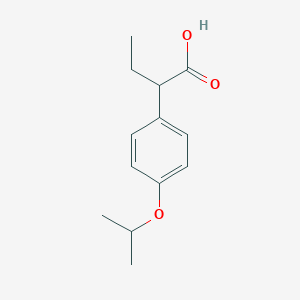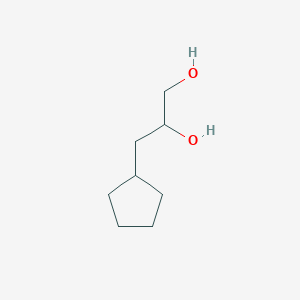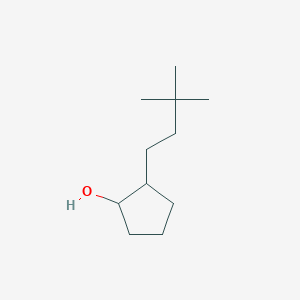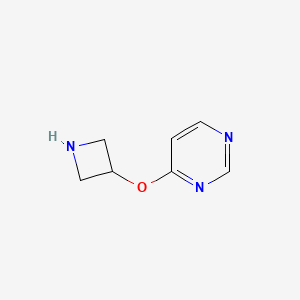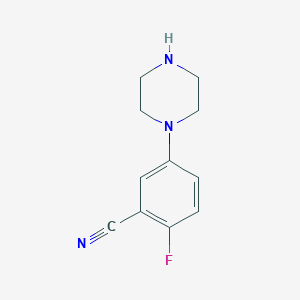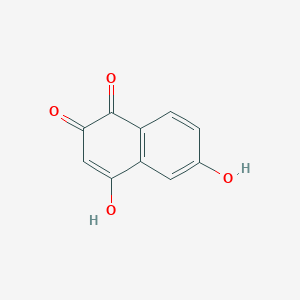![molecular formula C12H13FO4 B13613481 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other organic transformations.
準備方法
Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
化学反応の分析
Types of Reactions: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 4-fluorobenzoic acid after the removal of the Boc group.
科学的研究の応用
Chemistry: 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. It is also used in the preparation of Boc-protected amino acid ionic liquids, which are valuable in peptide synthesis .
Biology and Medicine: In biological research, this compound can be used to synthesize Boc-protected peptides, which are essential in the study of protein structure and function. It also finds applications in the development of pharmaceuticals where Boc-protected intermediates are required .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in continuous flow processes enhances production efficiency and sustainability .
作用機序
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
類似化合物との比較
- 3-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
- 3-[(Tert-butoxy)carbonyl]-4-bromobenzoic acid
- 3-[(Tert-butoxy)carbonyl]-4-iodobenzoic acid
Uniqueness: The uniqueness of 3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid lies in the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence the reactivity and stability of the compound in various chemical reactions compared to its halogenated counterparts .
特性
分子式 |
C12H13FO4 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChIキー |
CAVMJXISLGQKEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


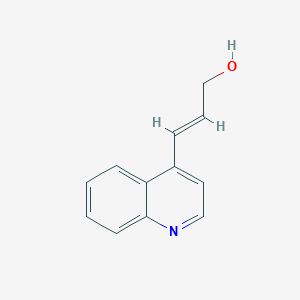
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

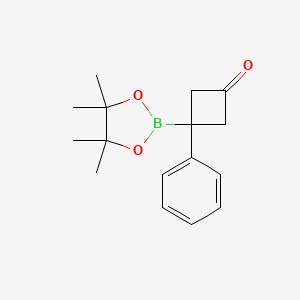
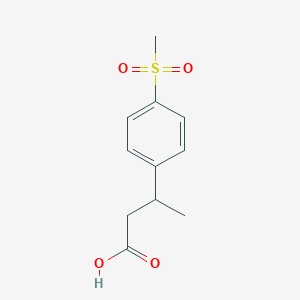
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)

